Cas no 96736-12-8 (D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P)

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P structure
96736-12-8 structure
Product Name:D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
CAS No:96736-12-8
MF:C79H109N19O12
MW:1516.83087706566
MDL:MFCD00076802
CID:804131
PubChem ID:118797406
Update Time:2025-07-24

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Chemical and Physical Properties

Names and Identifiers

    • L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-
    • (D-Arg?00D-Phe?00D-Trp?·?00Leu??)-SubstanceP
    • (D-ARG1,D-PHE5,D-TRP7·9,LEU11)-SUBSTANCE P
    • [D-ARG1,D-PHE5,D-TRP7,9,LEU11]-SUBSTANCE P
    • L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-p...
    • L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leuc
    • (D-ARG1,D-PHE5,D-TRP7.9,LEU11)-SUBSTANCE P
    • AntagonistD,D-Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2
    • D-Arg-L-Pro-L-Lys-L-Pro-D-Phe-L-Gln-D-Trp-L-Phe-D-Trp-L-Leu-L-Leu-NH2
    • D-ARG-PRO-LYS-PRO-D-PHE-GLN-D-TRP-PHE-D-TRP-LEU-LEU-NH2
    • H-D-ARG-PRO-LYS-PRO-D-PHE-GLN-D-TRP-PHE-D-TRP-LEU-LEU-NH2
    • M.W. 1516.85 C79H109N19O12
    • D-Arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide (ACI)
    • D
    • L
    • Substance P, 1-D-arginine-5-D-phenylalanine-7-D-tryptophan-9-D-tryptophan-11-L-leucinamide- (ZCI)
    • [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P
    • L 756867
    • Modified substance P
    • Substance P analog
    • CS-0028072
    • D-Arg(1)-Pro(2)-Lys(3)-Pro(4)-D-Phe(5)-Gln(6)-D-Trp(7)-Phe(8)-D-Trp(9)-Leu(10)-Leu(11)-NH(2)
    • [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, >=95% (HPLC)
    • HY-103544
    • RPKPFQWFWLL
    • [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
    • 96736-12-8
    • (D-Arg1,D-Phe5,D-Trp7?9,Leu11)-Substance P
    • BDBM50260268
    • MFCD00076802
    • CHEMBL501261
    • AKOS024456872
    • Antagonist D
    • rPKPfQwFwLL-NH2
    • D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
    • MDL: MFCD00076802
    • Inchi: 1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57+,58+,59+,60+,61+,62-,63-,64-,65+,66+/m1/s1
    • InChI Key: XVOCEQLNJQGCQG-ACRSGXKRSA-N
    • SMILES: C(C1=CNC2C=CC=CC1=2)[C@@H](NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC1C=CC=CC=1)NC([C@@H]1CCCN1C(=O)[C@H](CCCCN)NC([C@@H]1CCCN1C(=O)[C@H](N)CCCNC(N)=N)=O)=O)C(=O)N[C@@H](CC1C=CC=CC=1)C(=O)N[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C(=O)N)CC(C)C)CC1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 1515.85000
  • Monoisotopic Mass: 1515.85030999g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 17
  • Hydrogen Bond Acceptor Count: 31
  • Heavy Atom Count: 110
  • Rotatable Bond Count: 53
  • Complexity: 3110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 11
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 508Ų

Experimental Properties

  • PSA: 505.12000
  • LogP: 8.33790

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Security Information

  • WGK Germany:3

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Pricemore >>

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D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Production Method

Production Method 1

Reaction Conditions
Reference
Bradykinin antagonist dimer, CU201, inhibits the growth of human lung cancer cell lines by a "biased agonist" mechanism
Chan, Daniel; Gera, Lajos; Stewart, John; Helfrich, Barbara; Verella-Garcia, Marileila; et al, Proceedings of the National Academy of Sciences of the United States of America, 2002, 99(7), 4608-4613

Production Method 2

Reaction Conditions
Reference
Design and synthesis of antagonists of substance P
Folkers, Karl; Rosell, Sune; Chu, Ji Yu; Lu, Li An; Tang, Pui Fun Louisa; et al, Acta Chemica Scandinavica, 1986, 40(4), 295-302

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Preparation Products

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:96736-12-8)D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
Order Number:A1198544
Stock Status:in Stock
Quantity:5mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:37
Price ($):276.0
Email:sales@amadischem.com

Additional information on D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P (CAS No. 96736-12-8): A Comprehensive Overview of Its Structure, Function, and Research Applications

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P (CAS No. 96736-12-8) is a synthetic peptide analog derived from the naturally occurring neuropeptide Substance P. This modified peptide has garnered significant attention in biomedical research due to its unique structural properties and potential therapeutic applications. The compound's name reflects its specific amino acid substitutions: D-arginine at position 1, D-phenylalanine at position 5, D-tryptophan at positions 7 and 9, and leucine at position 11. These modifications enhance its stability and receptor-binding specificity compared to the native peptide.

In recent years, researchers have focused on peptide-based therapeutics as a promising alternative to traditional small-molecule drugs. D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P has been studied extensively for its role in modulating the neurokinin-1 receptor (NK1R), a key player in pain signaling, inflammation, and immune responses. This aligns with current trends in precision medicine and targeted therapy, where peptides like this are engineered to interact with specific biological pathways while minimizing off-target effects.

The CAS No. 96736-12-8 identifier is critical for researchers seeking high-purity reagents for experimental studies. Laboratories often search for this compound using keywords such as "Substance P analog," "NK1 receptor antagonist," or "synthetic neuropeptide." Its applications span neuroscience research, inflammatory disease models, and cancer microenvironment studies, reflecting the growing interest in peptide-drug conjugates and biomarker discovery.

One of the most frequently asked questions about D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P concerns its stability in physiological conditions. The incorporation of D-amino acids (e.g., D-Arg1 and D-Phe5) significantly reduces degradation by endogenous proteases, making it a valuable tool for in vivo studies. This property is particularly relevant for researchers investigating chronic pain mechanisms or neurogenic inflammation, where prolonged peptide activity is required.

From a technical perspective, the solid-phase peptide synthesis (SPPS) method is typically employed to produce CAS No. 96736-12-8, followed by rigorous purification via high-performance liquid chromatography (HPLC). Quality control measures include mass spectrometry verification and circular dichroism analysis to confirm structural integrity. These details are crucial for scientists who search for "peptide synthesis protocols" or "HPLC purification methods" when working with this compound.

Emerging studies suggest potential applications of D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P in neuroprotection and tissue regeneration, topics currently trending in regenerative medicine research. Its ability to modulate glial cell activation and cytokine release makes it a candidate for investigating neurodegenerative disorders—a hot topic in academic and pharmaceutical circles.

For researchers exploring drug delivery systems, this peptide's amphipathic properties (due to its D-Trp7,9 and Leu11 residues) enable potential formulation in nanoparticle carriers. This addresses the common search query "how to improve peptide bioavailability"—a major challenge in peptide-based drug development. Recent publications have also examined its use in blood-brain barrier penetration studies, another area of intense scientific interest.

In conclusion, D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P (CAS No. 96736-12-8) represents a versatile research tool at the intersection of neuropeptide pharmacology and biomedical engineering. Its engineered structure addresses key limitations of native peptides while opening new avenues for investigating G-protein coupled receptors, inflammatory pathways, and neurological disorders. As peptide therapeutics continue to gain traction, this compound remains a valuable reference point for studies aiming to bridge basic science and translational applications.

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Amadis Chemical Company Limited
(CAS:96736-12-8)D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
A1198544
Purity:99%
Quantity:5mg
Price ($):276.0
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